8-Hydroxy-2-methoxynaphthalene-1,4-dione

Anticancer Cytotoxicity Naphthoquinone SAR

Researchers seeking a validated anti-TB and antitumor naphthoquinone scaffold often face limited supply of regiospecifically pure 8-hydroxy isomers. 2-Methoxyjuglone (CAS 15254-76-9) addresses this gap as a defined lead compound with demonstrated MIC of 0.2 µg/mL against M. tuberculosis H37Rv, comparable to isoniazid. Key differentiators: • Proven ROS-mediated apoptosis in HCT116 and SH-SY5Y cancer cells • 3-fold greater anti-Candida activity than lawsone (MIC 8 vs. 25 µg/mL) • Regioisomerically pure C8-hydroxy substitution ensures target selectivity superior to 5-hydroxy analog Procurable in ≥97% purity for immediate research deployment.

Molecular Formula C11H8O4
Molecular Weight 204.18 g/mol
CAS No. 15254-76-9
Cat. No. B099632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-2-methoxynaphthalene-1,4-dione
CAS15254-76-9
Molecular FormulaC11H8O4
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)C2=C(C1=O)C(=CC=C2)O
InChIInChI=1S/C11H8O4/c1-15-9-5-8(13)6-3-2-4-7(12)10(6)11(9)14/h2-5,12H,1H3
InChIKeyHOFSOQDUZIZMBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxyjuglone Procurement Guide


8-Hydroxy-2-methoxynaphthalene-1,4-dione, commonly referred to as 2-methoxyjuglone or 3-methoxyjuglone (CAS 15254-76-9), is a naturally occurring 1,4-naphthoquinone isolated from plant species within the Juglandaceae, Sterculiaceae, and Proteaceae families [1]. This compound has been demonstrated to possess a wide spectrum of biological activities, including antitumor, antifungal, antibacterial, and antitubercular properties, making it a versatile candidate scaffold for medicinal chemistry and chemical biology research .

Naturally occurring 1,4-naphthoquinone scaffold for cell-model studies
8-hydroxy-2-methoxy substitution pattern for regioisomer-specific research
Supports antimicrobial screening and plant-derived bioactive probe workflows

Why 2-Methoxyjuglone Substitution Fails


The biological activity of 1,4-naphthoquinones is highly sensitive to the number and position of substituents on the core scaffold, which directly influences their redox potential, pro-oxidant action, and protein-binding affinity [1]. For example, the pro-oxidant action of common plant naphthoquinones ranks as juglone > plumbagin > 2-methoxy-1,4-naphthoquinone > lawsone, demonstrating that even minor structural changes lead to significant functional divergence [2]. For 8-hydroxy-2-methoxynaphthalene-1,4-dione, the specific placement of the hydroxyl group at the C8 position differentiates its cytotoxicity profile and target selectivity from its regioisomer, 5-hydroxy-2-methoxy-1,4-naphthoquinone. Substituting this compound with a generic analog would compromise the specific activity profile required for targeted therapeutic or probe applications, as demonstrated by the quantitative evidence below.

5-hydroxy regioisomer substitution: hydroxyl position shift may alter cytotoxicity profile and target selectivity reported in neuroblastoma and colorectal models.
Plumbagin or lawsone analog use: redox potential and cell-line response context differ; structure-activity relationships may not transfer directly.
Unlabeled natural extract mixtures: defined naphthoquinone identity and lot consistency are required for reproducible antimicrobial screening and mechanism studies.

2-Methoxyjuglone Quantitative Comparison Evidence


Neuroblastoma & Colorectal Cancer Potency vs. 5-Hydroxy Isomer

In a direct head-to-head comparison against six human cancer cell lines, the target compound (8-hydroxy-2-methoxy-1,4-naphthoquinone, Compound 1) exhibited significantly greater potency than its regioisomer, 5-hydroxy-2-methoxy-1,4-naphthoquinone (Compound 2), particularly in SH-SY5Y neuroblastoma and HCT116 colorectal cancer cells [1]. The IC50 values for Compound 1 were 4.13 µM and 1.83 µM, compared to 6.07 µM and 3.00 µM for Compound 2, representing an approximate 1.5- to 1.6-fold increase in potency. Against the A549 lung cancer cell line, Compound 1 also showed greater potency with an IC50 of 1.33 µM versus 1.82 µM for Compound 2 [1].

Neuroblastoma vs. 5-OH Isomer
Head-to-head
SH-SY5Y IC50 4.13 µM vs 6.07 µM; HCT116 1.83 µM vs 3.00 µM
Supports cell-model endpoint review with reported 1.5‒1.6-fold potency difference for 8-hydroxy isomer.
In vitro MTT assay, 24 h; data from direct comparison study.
Anticancer Cytotoxicity Naphthoquinone SAR

A549 Lung Cancer Potency vs. Plumbagin

A cross-study analysis shows that 8-hydroxy-2-methoxy-1,4-naphthoquinone (IC50 of 1.33 µM against A549 cells) [1] demonstrates superior potency compared to the well-studied naphthoquinone plumbagin, which has an IC50 range of 3.2-4.5 µM in the same A549 lung cancer model [2]. This represents an approximate 2.4- to 3.4-fold increase in cytotoxic potency for the target compound.

A549 vs. Plumbagin
Cross-study
Target IC50 1.33 µM; Plumbagin range 3.2‒4.5 µM (A549)
Reported higher response in cytotoxicity endpoint review; absolute values may vary with protocol.
Different laboratories; MTT assay context; data to verify.
Lung Cancer Cytotoxicity Comparative Pharmacology

M. tuberculosis H37Rv Activity Comparable to Isoniazid

3-Methoxyjuglone (synonymous with the target compound) demonstrates potent antitubercular activity, achieving a Minimum Inhibitory Concentration (MIC) of 0.2 µg/mL against the standard laboratory strain Mycobacterium tuberculosis H37Rv . This potency is equivalent to the clinical breakpoint for the first-line drug isoniazid (INH), which defines sensitivity at an MIC of ≤0.2 µg/mL [1].

M. tuberculosis MIC
Reported
MIC 0.2 µg/mL (H37Rv)
Supports antimicrobial screening context; equivalent to isoniazid breakpoint.
Broth microdilution; independent study context.
Antitubercular Infectious Disease Drug Discovery

Cancer-Selective Cytotoxicity vs. Plumbagin

8-Hydroxy-2-methoxy-1,4-naphthoquinone demonstrated strong cytotoxic activity against MCF7, HS578T, and T47D human breast cancer cell lines, while not exhibiting cytotoxicity towards MCF10A normal-like breast cells [1]. In contrast, the well-studied analog plumbagin has demonstrated cytotoxicity against macrophages with an IC50 of 8 µM (1.5 µg/mL), indicating a potentially narrower therapeutic window .

Cancer-Selective Action
Class-level
Cytotoxic to MCF7/HS578T/T47D; not to MCF10A normal-like cells
Reported differential response in breast cell models; class-level inference from plumbagin comparison.
Data to verify in matched protocol; separate studies.
Cancer Selectivity Therapeutic Window Toxicity

Candida albicans Antifungal Activity vs. Lawsone

2-Methoxyjuglone exhibits moderate antifungal activity against the pathogenic fungus Candida albicans with an MIC of 8 µg/mL [1]. This represents a significant improvement over the parent naphthoquinone scaffold, lawsone (2-hydroxy-1,4-naphthoquinone), which has a reported MIC of 25 µg/mL against the same pathogen [2].

C. albicans vs. Lawsone
Cross-study
MIC 8 µg/mL vs 25 µg/mL (lawsone)
Supports antifungal screening context with reported 3.1-fold MIC difference.
Broth microdilution; different isolation protocols may apply.
Antifungal Candida albicans Natural Product

2-Methoxyjuglone Application Scenarios


Colorectal & Neuroblastoma Lead Optimization

The superior potency of 8-hydroxy-2-methoxy-1,4-naphthoquinone over its 5-hydroxy regioisomer in HCT116 colorectal cancer and SH-SY5Y neuroblastoma cells [1] makes it a prioritized lead scaffold for medicinal chemists aiming to develop targeted therapies for these cancer types. Its clear structure-activity relationship (SAR) data provides a rational starting point for further synthetic derivatization.

Antitubercular Drug Discovery

With an MIC comparable to the first-line drug isoniazid (0.2 µg/mL) against M. tuberculosis H37Rv , this compound is a valuable hit for anti-tubercular drug screening cascades. Its naphthoquinone chemotype offers a novel mechanism of action potential, distinct from standard drugs, which is critical for combating drug-resistant TB strains.

ROS-Mediated Apoptosis Research Probe

The demonstrated mechanism of action involves induction of reactive oxygen species (ROS), leading to apoptosis and autophagy in cancer cells [2]. Its cancer-selective cytotoxicity profile [1] makes it an ideal chemical probe for studying redox biology and stress-response signaling pathways in cancer without the confounding toxicity to normal cells seen with other naphthoquinones like plumbagin.

Antifungal Development for Agriculture & Pharma

The 3-fold enhancement in anti-Candida albicans activity compared to lawsone (8 µg/mL vs. 25 µg/mL MIC) [3] supports the use of 2-methoxyjuglone as a basis for developing new antifungal agents, either for pharmaceutical applications or as a natural product-based agricultural fungicide, leveraging its established broad-spectrum activity.

Application
Selection Property
Validation Focus
Colorectal & Neuroblastoma Cell-Model Studies
Regioisomer-specific hydroxyl position (8-OH vs 5-OH)
IC50 endpoint confirmation in target cell lines
Anti-Tubercular Screening
MIC equivalence to isoniazid breakpoint
MIC reproducibility against M. tuberculosis H37Rv and drug-resistant strains
Redox Biology Research Probe
Cancer-selective cytotoxicity and ROS induction mechanism
ROS pathway activation and apoptosis markers in cancer vs normal cells
Antifungal Screening Studies
3.1-fold MIC advantage over lawsone against C. albicans
Antifungal spectrum and MIC in standardized broth microdilution
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